REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1([CH:15]([Cl:17])[Cl:16])[O:7]C(C(F)(F)F)=[N:5][C:4]1([CH2:13][CH3:14])[CH3:12].O.Cl>CO>[ClH:2].[NH2:5][C:4]([CH3:12])([CH2:13][CH3:14])[C:3](=[O:7])[CH:15]([Cl:17])[Cl:16] |f:0.1,5.6|
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Name
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5-chloro-5-(dichloromethyl)-4-ethyl-4-methyl-2-trifluoromethyloxazoline hydrochloride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1(C(N=C(O1)C(F)(F)F)(C)CC)C(Cl)Cl
|
Name
|
|
Quantity
|
72 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water ethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1800 mL
|
Type
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solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
, and stirred at that temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the ether layer was extracted once with water
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed once with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl ether
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through Celite™
|
Type
|
CUSTOM
|
Details
|
To the resulting colorless solution was bubbled in anhydrous hydrogen chloride keeping the temperature below 20°
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(C(Cl)Cl)=O)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |